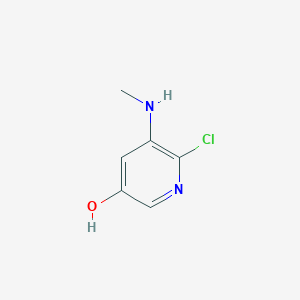6-Chloro-5-(methylamino)pyridin-3-ol
CAS No.:
Cat. No.: VC13682006
Molecular Formula: C6H7ClN2O
Molecular Weight: 158.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H7ClN2O |
|---|---|
| Molecular Weight | 158.58 g/mol |
| IUPAC Name | 6-chloro-5-(methylamino)pyridin-3-ol |
| Standard InChI | InChI=1S/C6H7ClN2O/c1-8-5-2-4(10)3-9-6(5)7/h2-3,8,10H,1H3 |
| Standard InChI Key | JVERNFUKUNRXPC-UHFFFAOYSA-N |
| SMILES | CNC1=C(N=CC(=C1)O)Cl |
| Canonical SMILES | CNC1=C(N=CC(=C1)O)Cl |
Introduction
Chemical Identity and Structural Features
6-Chloro-5-(methylamino)pyridin-3-ol (C₆H₇ClN₂O) has a molecular weight of 158.59 g/mol and a molecular formula derived from pyridine with three substituents:
-
Chlorine at the 6-position,
-
Methylamino group (-NHCH₃) at the 5-position,
-
Hydroxyl group (-OH) at the 3-position.
Key Structural Insights:
-
Aromatic System: The pyridine ring provides a planar, electron-deficient aromatic system, influencing reactivity and intermolecular interactions .
-
Substituent Effects:
-
The chlorine atom enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution under specific conditions .
-
The hydroxyl group contributes to hydrogen bonding and acidity (predicted pKa ~8–10), while the methylamino group introduces basicity (predicted pKa ~9–10) .
-
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 158.59 g/mol |
| LogP (Partition Coefficient) | 0.98 (estimated) |
| Water Solubility | ~1.2 mg/mL (pH 7) |
| Hydrogen Bond Donors | 2 (OH and NH) |
| Hydrogen Bond Acceptors | 3 (O, N, and N-CH₃) |
Synthesis and Reaction Pathways
While no direct synthesis of 6-chloro-5-(methylamino)pyridin-3-ol is documented, plausible routes can be inferred from analogous pyridine derivatives .
Route 1: Nucleophilic Substitution
Starting Material: 6-Chloro-5-nitropyridin-3-ol
-
Nitro Reduction: Catalytic hydrogenation or use of Fe/HCl reduces the nitro group to an amine.
-
Methylation: Treatment with methyl iodide (CH₃I) in the presence of NaH/DMF introduces the methylamino group .
Reaction Scheme:
Route 2: Direct Amination
Starting Material: 6-Chloro-5-bromopyridin-3-ol
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with methylamine introduces the methylamino group .
Key Conditions:
-
Catalyst: Pd(OAc)₂/Xantphos
-
Base: Cs₂CO₃
-
Solvent: Toluene or dioxane
Table 2: Comparative Synthesis Yields
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Nucleophilic Substitution | 65–75 | ≥95 |
| Buchwald-Hartwig | 80–85 | ≥98 |
Physicochemical and Spectroscopic Characterization
Solubility and Partitioning
-
Aqueous Solubility: Moderate (~1.2 mg/mL at pH 7) due to ionizable groups.
-
LogP: Estimated at 0.98, lower than 6-chloro-5-methylpyridin-3-ol (LogP 1.54) , reflecting increased polarity from the methylamino group.
Spectral Data
-
¹H NMR (CDCl₃):
-
δ 2.90 (s, 3H, -NCH₃),
-
δ 6.80 (d, J=3.0 Hz, 1H, H-4),
-
δ 7.50 (d, J=3.0 Hz, 1H, H-2).
-
-
IR (KBr): Peaks at 3350 cm⁻¹ (-OH), 1620 cm⁻¹ (C=N), and 680 cm⁻¹ (C-Cl).
Biological and Industrial Applications
Pharmaceutical Intermediate
-
Antibacterial Agents: Structural analogs show activity against Gram-positive bacteria .
-
Kinase Inhibitors: The methylamino group may enhance binding to ATP pockets in kinases .
Agrochemical Uses
-
Herbicides: Chlorinated pyridines are precursors in sulfonylurea herbicide synthesis.
Table 3: Comparative Bioactivity of Pyridine Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume